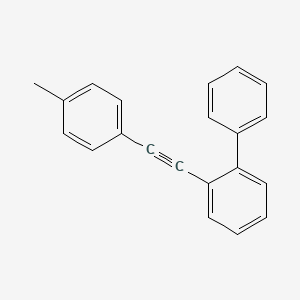
2-(p-Tolylethynyl)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(p-Tolylethynyl)-1,1’-biphenyl is an organic compound that features a biphenyl core with a p-tolylethynyl substituent
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(p-Tolylethynyl)-1,1’-biphenyl involves the coupling of 2-bromo-1,1’-biphenyl with p-tolylethyne using a palladium-catalyzed Sonogashira coupling reaction. The reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a copper co-catalyst, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures .
Industrial Production Methods
Continuous flow reactors and microreactors can be employed to enhance reaction efficiency and scalability .
化学反応の分析
Types of Reactions
2-(p-Tolylethynyl)-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the alkyne group to an alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon at room temperature.
Substitution: Bromine in the presence of a Lewis acid like aluminum chloride for bromination reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Halogenated biphenyl derivatives.
科学的研究の応用
2-(p-Tolylethynyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
作用機序
The mechanism of action of 2-(p-Tolylethynyl)-1,1’-biphenyl depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can participate in various coupling and substitution reactions. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions .
類似化合物との比較
Similar Compounds
2-(p-Tolylethynyl)aniline: Similar structure with an aniline group instead of a biphenyl core.
2-(p-Tolylethynyl)benzaldehyde: Contains a benzaldehyde group instead of a biphenyl core.
2-(p-Tolylethynyl)benzoic acid: Features a carboxylic acid group instead of a biphenyl core.
Uniqueness
2-(p-Tolylethynyl)-1,1’-biphenyl is unique due to its biphenyl core, which provides additional stability and rigidity compared to similar compounds with single aromatic rings. This structural feature can enhance its performance in applications such as organic semiconductors and light-emitting diodes .
特性
分子式 |
C21H16 |
|---|---|
分子量 |
268.4 g/mol |
IUPAC名 |
1-methyl-4-[2-(2-phenylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C21H16/c1-17-11-13-18(14-12-17)15-16-20-9-5-6-10-21(20)19-7-3-2-4-8-19/h2-14H,1H3 |
InChIキー |
NUQRAHIFRFQMAI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C#CC2=CC=CC=C2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















